molecular formula C17H19NO6 B5058044 1-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene

1-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene

Cat. No.: B5058044
M. Wt: 333.3 g/mol
InChI Key: BNPFTTUSHGXOTP-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene is an organic compound characterized by its complex structure, which includes a nitrobenzene core substituted with multiple ethoxy and methoxy groups

Preparation Methods

The synthesis of 1-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ether bonds can be cleaved under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

1-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene can be compared with similar compounds such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-21-14-6-8-15(9-7-14)23-12-10-22-11-13-24-17-5-3-2-4-16(17)18(19)20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPFTTUSHGXOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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